molecular formula C21H21N3 B2592302 1-(9-ethyl-9H-carbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine

1-(9-ethyl-9H-carbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine

Cat. No.: B2592302
M. Wt: 315.4 g/mol
InChI Key: YPJMOVVQKBFRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

CMP-5 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CMP-5 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and often involve the use of specific reagents and catalysts to achieve the desired purity and yield .

Industrial Production Methods

Industrial production of CMP-5 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

CMP-5 undergoes various chemical reactions, including:

    Oxidation: CMP-5 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in CMP-5.

    Substitution: CMP-5 can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of CMP-5 .

Mechanism of Action

CMP-5 exerts its effects by selectively inhibiting protein arginine methyltransferase 5 methyltransferase activity. This inhibition blocks the methylation of specific arginine residues on histone and non-histone proteins, leading to alterations in gene expression and cellular processes. The molecular targets include protein arginine methyltransferase 5 and associated pathways involved in viral replication and cellular transformation .

Comparison with Similar Compounds

CMP-5 is unique in its selective inhibition of protein arginine methyltransferase 5 compared to other similar compounds. Some similar compounds include:

  • Protein arginine methyltransferase 1 inhibitors
  • Protein arginine methyltransferase 4 inhibitors
  • Protein arginine methyltransferase 7 inhibitors

CMP-5 stands out due to its high selectivity and potency against protein arginine methyltransferase 5, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17/h3-13,22H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJMOVVQKBFRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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